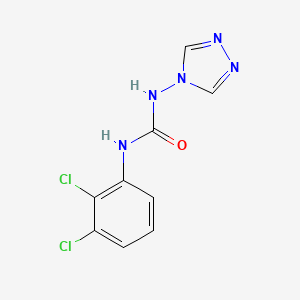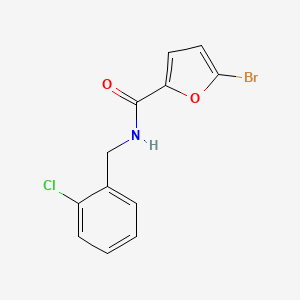
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a member of the acrylamide family and has been found to possess unique properties that make it highly useful in scientific research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound may possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to modulate certain enzyme activities and signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages is its unique properties that make it highly useful in various fields of scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide. Some of the potential areas of research include:
1. Further investigation of the mechanism of action of this compound.
2. Evaluation of the potential applications of this compound in drug discovery and development.
3. Development of novel synthetic methods for the preparation of this compound.
4. Investigation of the potential toxicological effects of this compound.
5. Exploration of the potential applications of this compound in other fields such as materials science and nanotechnology.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. This compound possesses unique properties that make it highly useful in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 5-chloro-2-pyridinylamine and 3-(2-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the target compound, which can be purified using various chromatography techniques.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it highly useful in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Propriétés
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-11-6-7-13(16-9-11)17-14(19)8-5-10-3-1-2-4-12(10)18(20)21/h1-9H,(H,16,17,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJHCFDPQVGCJI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
